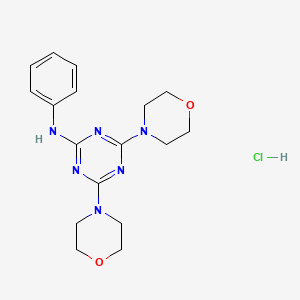

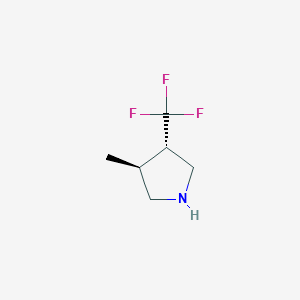

4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

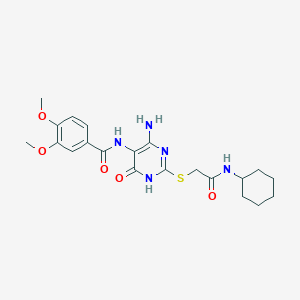

4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is a compound that has been studied for its potential anticancer activity . It belongs to a class of compounds known as 4,6-dimorpholinyl-1,3,5-triazine derivatives .

Synthesis Analysis

The synthesis of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride involves N-substitution and Claisen-Schmidt condensation . The process involves the introduction of the chalcone structure into the 4,6-dimorpholinyl-1,3,5-triazine molecule through the C-N bond .Molecular Structure Analysis

The molecular structure of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride has been characterized using 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The compound has been evaluated for its in vitro antiproliferation activity against various cancer cell lines . It has shown good cytotoxicity against four cancer cells, with IC50 values of 8.71, 9.55, 15.67, and 21.77 μM, sequentially .Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. Derivatives of 4,6-dimorpholino-1,3,5-triazine have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives have exhibited cytotoxicity against various cancer cell lines, including human colon cancer cells (SW620), nonsmall cell lung cancer cells (A549), cervical cancer cells (HeLa), and breast cancer cells (MCF-7) . These findings suggest potential for the development of new anticancer therapies.

PI3K/mTOR Signaling Pathway Inhibition

The PI3K/mTOR signaling pathway is crucial for cell proliferation and metabolism, and its dysregulation is linked to the development and growth of cancers. Compounds like 4,6-dimorpholino-1,3,5-triazine derivatives are being researched as dual PI3K/mTOR inhibitors, which could lead to significant advancements in cancer therapy .

Antimicrobial Activity

Research has indicated that 1,3,5-triazine derivatives can have antimicrobial properties. Studies have evaluated the synthesized compounds for their activity against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans . This opens up possibilities for new antimicrobial agents.

Polymer Synthesis

The triazine ring is a component in the synthesis of various polymers. 1,3,5-Triazine-based polymers have been synthesized and characterized, which could have applications in materials science, particularly in the development of new materials with specific properties .

Aromatase Inhibitory Activity

Some 1,3,5-triazines display significant aromatase inhibitory activity, which is important in the treatment of hormone-sensitive cancers. The compound could be a candidate for further research in this area, potentially leading to new treatments for breast and ovarian cancer .

Corticotrophin-Releasing Factor 1 Receptor Antagonism

Compounds with a 1,3,5-triazine structure have been discovered to possess potent corticotrophin-releasing factor 1 receptor antagonist activity. This activity is relevant in the context of stress-related disorders, suggesting another therapeutic application for 4,6-dimorpholino-1,3,5-triazine derivatives .

Mechanism of Action

Target of Action

Structurally related compounds have been found to inhibit the pi3k and mtor kinases . These kinases play a crucial role in cell growth and proliferation, making them potential targets for cancer treatment .

Mode of Action

It’s suggested that similar compounds interact with their targets (pi3k and mtor kinases) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This results in the suppression of downstream signaling pathways that promote cell growth and survival .

Biochemical Pathways

The compound likely affects the PI3K/Akt/mTOR pathway, given the targets of structurally related compounds . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K and mTOR, the compound could potentially suppress these cellular processes, thereby exerting an anti-proliferative effect .

Pharmacokinetics

Structurally related compounds have been found to be orally bioavailable and capable of crossing the blood-brain barrier . These properties suggest that the compound could potentially reach its targets in various tissues, including the brain .

Result of Action

Given the potential targets and mode of action, it’s plausible that the compound could exert anti-proliferative effects by inhibiting cell growth and survival pathways .

properties

IUPAC Name |

4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2.ClH/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23;/h1-5H,6-13H2,(H,18,19,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKXNBLPGOBGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

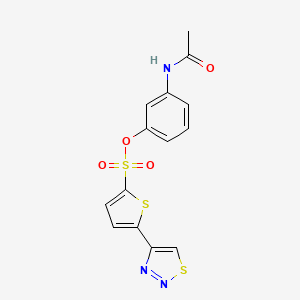

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)

![5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2941101.png)

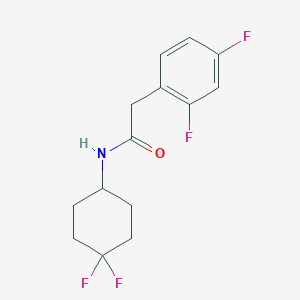

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid](/img/structure/B2941102.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-1-indolinecarboxamide](/img/structure/B2941105.png)

![1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2941108.png)